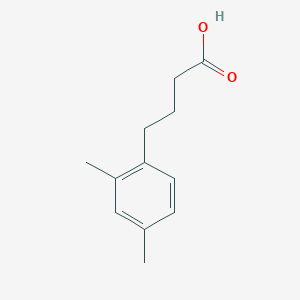

4-(2,4-Dimethylphenyl)butanoic acid

Description

Significance within Contemporary Organic Chemistry Research

The primary significance of 4-(2,4-Dimethylphenyl)butanoic acid in contemporary organic chemistry lies in its role as a key building block for the synthesis of soluble epoxide hydrolase (sEH) inhibitors. Soluble epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of epoxy fatty acids, which are signaling molecules involved in regulating blood pressure, inflammation, and pain. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, cardiovascular diseases, inflammatory disorders, and even neurodegenerative diseases like Alzheimer's. ualberta.canih.govarapc.com

The compound serves as a crucial starting material in the multi-step synthesis of potent sEH inhibitors. A key patent filed by Sankyo Company, Limited (EP1733724 A1) details the use of this compound in the preparation of a series of diarylheptanoid analogues that exhibit significant sEH inhibitory activity. nih.gov The synthesis typically involves the conversion of the butanoic acid to a more reactive species, which is then coupled with other molecular fragments to construct the final complex inhibitor.

Historical Context of Butanoic Acid Derivative Investigations

The investigation of butanoic acid derivatives, particularly aryl-substituted ones, has a rich history rooted in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The journey began with the discovery and widespread use of salicylic (B10762653) acid in the 19th century, followed by the introduction of aspirin (B1665792) (acetylsalicylic acid) by Bayer in 1899. ualberta.ca These early discoveries paved the way for the exploration of other aromatic carboxylic acids as potential therapeutic agents.

In the mid-20th century, the development of arylalkanoic acids, such as ibuprofen (B1674241) and naproxen, marked a significant advancement in the field of anti-inflammatory therapy. pharmacy180.comnih.gov These compounds, which share a structural motif of an aromatic ring linked to a carboxylic acid group (often through a short alkyl chain), were found to exert their effects by inhibiting cyclooxygenase (COX) enzymes. nih.govarapc.com This historical focus on arylalkanoic acids as modulators of inflammatory pathways laid the groundwork for investigating structurally similar compounds, like this compound, for new therapeutic targets beyond COX inhibition. The exploration of butanoic acid derivatives has since expanded to various other areas of medicinal chemistry, including the development of enzyme inhibitors like those for sEH.

Current Research Frontiers for this compound

Current research involving this compound is intrinsically linked to the advancing field of soluble epoxide hydrolase inhibitors. The frontiers of this research are focused on several key areas:

Development of Novel sEH Inhibitors: Researchers are actively designing and synthesizing new generations of sEH inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This compound and its derivatives continue to be valuable starting materials in these synthetic endeavors. The goal is to develop drug candidates that can effectively treat a range of human diseases with minimal side effects. nih.gov

Exploration of New Therapeutic Applications: The therapeutic potential of sEH inhibitors is continually expanding. Recent studies have suggested their utility in treating diabetic neuropathy, chronic kidney disease, and various neuroinflammatory conditions. nih.gov As our understanding of the physiological roles of sEH grows, so too will the research into new applications for inhibitors derived from compounds like this compound.

Elucidation of Structure-Activity Relationships (SAR): A significant area of research involves understanding how the structural features of sEH inhibitors influence their biological activity. By systematically modifying the structure of inhibitors, including the fragment derived from this compound, chemists can identify key interactions with the enzyme's active site. This knowledge is crucial for the rational design of more effective drugs.

Structure

3D Structure

Properties

CAS No. |

13621-26-6 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-(2,4-dimethylphenyl)butanoic acid |

InChI |

InChI=1S/C12H16O2/c1-9-6-7-11(10(2)8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) |

InChI Key |

UKUFUTCEBAUOMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CCCC(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2,4 Dimethylphenyl Butanoic Acid

Established Synthetic Pathways

Traditional synthetic routes to 4-(2,4-dimethylphenyl)butanoic acid primarily rely on classical organic reactions that are well-documented in chemical literature. These pathways often involve multiple steps, beginning with commercially available starting materials.

Friedel-Crafts Acylation Approaches

A cornerstone in the synthesis of this compound is the Friedel-Crafts acylation reaction. masterorganicchemistry.com This powerful method for forming carbon-carbon bonds is typically the initial step in building the molecule's core structure. beilstein-journals.org The process involves the reaction of an aromatic compound with an acylating agent, facilitated by a Lewis acid catalyst. masterorganicchemistry.com

In the context of this compound, the synthesis begins with the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride (B1165640). This reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃). beyondbenign.org The electrophilic attack on the activated dimethylphenyl ring by the acylium ion, generated from succinic anhydride and AlCl₃, leads to the formation of an intermediate keto acid, 4-(2,4-dimethylphenyl)-4-oxobutanoic acid. stackexchange.com The acylation occurs preferentially at the para-position relative to one of the methyl groups due to steric and electronic effects, yielding the 2,4-disubstituted product.

Table 1: Friedel-Crafts Acylation for Precursor Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

|---|

Alkylation Reactions in C-C Bond Formation

While Friedel-Crafts acylation is the more common approach, Friedel-Crafts alkylation represents an alternative strategy for forming C-C bonds. masterorganicchemistry.com This reaction involves treating an aromatic ring with an alkyl halide and a Lewis acid. beyondbenign.org However, for synthesizing a straight-chain acid like this compound, direct alkylation with a four-carbon chain containing a potential acid group (e.g., a halo-butanoate) is often problematic. The alkylation reaction is susceptible to carbocation rearrangements, which can lead to branched-chain isomers instead of the desired linear product. masterorganicchemistry.com For this reason, acylation followed by reduction is generally the preferred and more reliable method.

Derivations from Precursor Compounds

The most critical derivation step in the synthesis of this compound is the reduction of the ketone group in the precursor, 4-(2,4-dimethylphenyl)-4-oxobutanoic acid. This transformation converts the intermediate keto acid into the final saturated carboxylic acid.

Several classic reduction methods can accomplish this, including:

Clemmensen Reduction: This method utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl) to reduce the aryl ketone.

Wolff-Kishner Reduction: This technique involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), followed by decomposition of the hydrazone at high temperatures in the presence of a strong base like potassium hydroxide (B78521) (KOH). This process effectively removes the carbonyl oxygen, yielding the methylene (B1212753) group. A reaction using hydrazine hydrate has been documented for the synthesis of a similar compound. chemicalbook.com

These reduction steps are highly efficient and are fundamental to obtaining the final butanoic acid structure from the acylation product.

Multi-Step Synthesis Strategies

The most practical and widely employed route to this compound is a multi-step synthesis that combines the aforementioned reactions. savemyexams.com This approach provides a controlled and high-yield pathway to the target molecule. mit.edu

The sequence typically involves two main stages:

Friedel-Crafts Acylation: m-Xylene (B151644) is acylated with succinic anhydride using AlCl₃ as a catalyst to produce the intermediate, 4-(2,4-dimethylphenyl)-4-oxobutanoic acid.

Ketone Reduction: The carbonyl group of the intermediate is subsequently reduced to a methylene group using methods like the Wolff-Kishner or Clemmensen reduction to yield the final product, this compound.

This two-step process is a classic example of how functional group interconversions are used to build more complex molecules from simple starting materials. savemyexams.com

Table 2: Two-Step Synthesis Pathway

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | m-Xylene, Succinic Anhydride | AlCl₃ | 4-(2,4-dimethylphenyl)-4-oxobutanoic acid |

Emerging Synthetic Techniques

In response to the growing need for environmentally responsible chemical processes, new synthetic methods are being developed that align with the principles of green chemistry. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The traditional Friedel-Crafts acylation, while effective, has significant environmental drawbacks, primarily due to the use of stoichiometric amounts of AlCl₃, which generates large quantities of corrosive waste during aqueous workup. researchgate.net Green chemistry seeks to address these issues by developing more sustainable alternatives. nih.gov

Emerging techniques applicable to the synthesis of this compound include:

Solvent-Free Reactions (Mechanochemistry): Research has shown that Friedel-Crafts acylations can be performed effectively under solvent-free, ball-milling conditions. beilstein-journals.orgnih.gov This mechanochemical approach reduces the reliance on volatile organic solvents, minimizing waste and energy consumption. nih.gov

Use of Recyclable Catalysts: Efforts are underway to replace AlCl₃ with solid acid catalysts or other recyclable Lewis acids. beyondbenign.org These catalysts can be easily separated from the reaction mixture and reused, which is a core principle of green chemistry. researchgate.net

Process Intensification: Continuous flow processing offers a safer and more efficient alternative to traditional batch reactions, especially for potentially hazardous reactions like nitration or acylation. nih.gov This approach can improve yield, reduce reaction time, and enhance safety. mit.edu

By adopting these greener strategies, the synthesis of this compound can be made more sustainable and economically viable. researchgate.net

Enzyme-Mediated Synthetic Routes

The direct enzymatic synthesis of this compound has not been extensively documented in publicly available research. However, the broader field of biocatalysis offers plausible and efficient pathways for the synthesis of chiral butanoic acid derivatives, which can be extrapolated to the target molecule. Lipases, in particular, are versatile enzymes for the kinetic resolution of racemic mixtures, a key step in obtaining enantiomerically pure compounds. nih.govnih.gov

The mechanism of lipase-catalyzed esterification, a common method for kinetic resolution, follows a Ping-Pong Bi-Bi mechanism. nih.gov This involves the formation of an acyl-enzyme intermediate, which then reacts with an alcohol to form the ester. The enantioselectivity of the lipase (B570770) allows for the preferential acylation of one enantiomer of a racemic alcohol or the esterification of one enantiomer of a racemic acid, leaving the other enantiomer unreacted and thus resolved.

For instance, the lipase from Pseudomonas cepacia (PSL-D) has been effectively used for the asymmetric transesterification of similar structures, such as 4-phenyl-3-buten-2-ol, with isopropenyl acetate (B1210297) as the acyl donor. This process yielded the (S)-alcohol with high enantiomeric excess (>99% ee). canberra.edu.au Similarly, lipases have been employed in the kinetic resolution of various 4-aryl- and 4-heteroarylbut-3-en-2-ols, demonstrating the broad applicability of this enzymatic approach to structurally related compounds. stackexchange.com These examples strongly suggest that a lipase-catalyzed kinetic resolution of a suitable precursor, such as a racemic ester of this compound or a related alcohol, could be a viable strategy for its enantioselective synthesis.

The choice of lipase, solvent, and acyl donor are critical parameters that influence the efficiency and enantioselectivity of the resolution. nih.gov Common lipases used for such transformations include those from Candida antarctica (CALB), Pseudomonas fluorescens, and various other microbial sources. masterorganicchemistry.com

Solid-Phase Synthesis Applications

While specific examples detailing the use of this compound in solid-phase synthesis are not prevalent in the literature, its structural motifs are found in various biologically active molecules. Butanoic acid derivatives are utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. ontosight.aibiointerfaceresearch.comnih.gov The principles of solid-phase organic synthesis (SPOS) allow for the efficient construction of molecular libraries and lead compounds for drug discovery. nih.gov

In the context of SPOS, this compound could be tethered to a solid support, such as a resin, through its carboxylic acid functionality. This would allow for subsequent chemical transformations on the aromatic ring or at other positions of the molecule, with the advantage of simplified purification, as excess reagents and by-products can be washed away from the resin-bound product. nih.gov For example, butanoic acid derivatives have been employed in the solid-phase synthesis of 4-carboxy-2-azetidinone tryptase inhibitors, highlighting the utility of such building blocks in medicinal chemistry. nih.gov

The development of novel antibiotics and other therapeutic agents often relies on the efficient synthesis of diverse chemical scaffolds. The solid-phase strategy has been successfully applied to the total synthesis of complex antibiotics, demonstrating its power in constructing intricate molecular architectures. nih.gov Given the presence of the butanoic acid moiety in various natural products and pharmaceuticals, this compound represents a potential building block for the solid-phase synthesis of new chemical entities with potential biological activity.

Enantioselective Synthesis Methodologies

The enantioselective synthesis of this compound can be approached through the asymmetric hydrogenation of a suitable precursor, namely 4-(2,4-dimethylphenyl)-4-oxobutanoic acid or its corresponding ester. This strategy is well-established for the synthesis of chiral alcohols and carboxylic acids from ketones and ketoesters, respectively. ethz.ch The use of chiral metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), is a cornerstone of modern asymmetric synthesis. wikipedia.orgnih.gov

Chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective in creating an asymmetric environment around the metal center, leading to high enantioselectivity in the hydrogenation reaction. ethz.chwikipedia.org For example, Ru-BINAP catalysts have been shown to be highly efficient for the asymmetric hydrogenation of a wide range of functionalized ketones and olefins. ethz.ch

The direct asymmetric hydrogenation of related compounds, such as (E)-2-oxo-4-arylbut-3-enoic acids, has been achieved with high enantioselectivity (up to 91.8% ee) using a Ru catalyst with the SunPhos ligand. vedantu.com Furthermore, the asymmetric hydrogenation of β-keto esters using chiral ferrocenyl P,N,N-ligands with an Iridium catalyst has been reported to give β-hydroxy esters in up to 95% ee. youtube.com These examples demonstrate the feasibility of producing enantiomerically enriched 4-arylbutanoic acid derivatives through asymmetric hydrogenation.

A plausible route to enantiomerically pure this compound would involve the asymmetric hydrogenation of the carbonyl group of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid or its ester derivative, followed by any necessary subsequent chemical transformations. The choice of catalyst, ligand, and reaction conditions would be crucial in achieving high yield and enantioselectivity. vedantu.com

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound is typically achieved through a two-step process: a Friedel-Crafts acylation of m-xylene with succinic anhydride to form 4-(2,4-dimethylphenyl)-4-oxobutanoic acid, followed by reduction of the ketone. The optimization of reaction conditions for both steps is crucial for maximizing yield and purity.

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent in Friedel-Crafts acylation can significantly influence the reaction's efficiency and the isomeric distribution of the product. beilstein-journals.org In the acylation of naphthalene, for instance, non-polar solvents like carbon disulfide or dichloroethane favor the formation of the kinetically controlled product, while polar solvents like nitrobenzene (B124822) can lead to the thermodynamically more stable isomer. beilstein-journals.org

For the acylation of m-xylene, a variety of solvents can be employed. While solvent-free mechanochemical conditions have been reported for the reaction of o-xylene (B151617) with succinic anhydride, yielding 40% of the product, solution-phase reactions are more common. nih.gov In a study on the acylation of anisole, a related electron-rich aromatic compound, various ionic liquids were tested as both solvent and catalyst, with some outperforming conventional solvents. google.com The use of chlorobenzene (B131634) as a solvent has been reported for the acylation of biphenyl (B1667301) with succinic anhydride, and it was noted that chlorobenzene itself does not significantly participate in the reaction. rsc.org

The following table summarizes the effect of different solvents on the yield of Friedel-Crafts acylation of various aromatic compounds, providing an indication of potential solvent choices for the synthesis of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Xylene | Succinic Anhydride | AlCl₃ | None (Mechanochemical) | 40 | nih.gov |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O | Tunable Aryl Alkyl Ionic Liquid | 94 | google.com |

| Biphenyl | Succinic Anhydride | AlCl₃ | Chlorobenzene | Not specified | rsc.org |

Catalyst Design and Performance Evaluation

The choice of catalyst is paramount in Friedel-Crafts acylation. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and generate significant waste. researchgate.net This has driven research into more sustainable and reusable solid acid catalysts.

For the acylation of m-xylene with benzoyl chloride, a reaction analogous to the first step in the synthesis of the target compound, iron oxide supported on HY zeolite (Fe₂O₃/HY) has been shown to be an efficient and reusable catalyst. researchgate.netquora.com The catalytic activity was found to be dependent on the loading of Fe₂O₃, with higher loadings generally leading to better performance up to a certain point. researchgate.net The enhanced activity is attributed to an increase in Lewis acidic sites on the catalyst surface. researchgate.net

The table below presents a comparison of different catalyst systems for the Friedel-Crafts acylation of m-xylene, demonstrating the potential for high yields with solid acid catalysts.

| Aromatic Substrate | Acylating Agent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| m-Xylene | Benzoyl Chloride | Fe₂O₃/HY | 97.3 (conversion) | researchgate.net |

| m-Xylene | Benzoyl Chloride | HY | 65.2 (conversion) | researchgate.net |

| m-Xylene | Benzoyl Chloride | Fe₂O₃ | 21.4 (conversion) | researchgate.net |

The subsequent reduction of the keto group in 4-(2,4-dimethylphenyl)-4-oxobutanoic acid can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). stackexchange.commasterorganicchemistry.comyoutube.com The choice between these methods often depends on the presence of other functional groups in the molecule. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is carried out under strongly basic conditions. beilstein-journals.orgchemguide.co.uk

Temperature and Pressure Influence on Reaction Kinetics and Yields

Temperature is a critical parameter in controlling the rate and selectivity of Friedel-Crafts reactions. libretexts.orgacs.org For the acylation of methylbenzene, the isomeric distribution of the product was found to be highly dependent on the reaction temperature. libretexts.orgacs.org At lower temperatures, the kinetically favored product may dominate, while at higher temperatures, a thermodynamic equilibrium may be established, leading to a different product ratio. libretexts.org

In the acylation of fluorene, an increase in temperature from 0 to 45 °C had little effect on reactivity and selectivity, but a further increase to 83 °C significantly increased the reaction rate without affecting the product distribution. For the acylation of m-xylene with benzoyl chloride using an Fe₂O₃/HY catalyst, the yield of the desired product increased with temperature up to a certain point, after which it started to decrease. researchgate.net

Pressure is a less commonly varied parameter in laboratory-scale Friedel-Crafts acylations, which are typically run at atmospheric pressure. However, in industrial processes, particularly those involving gaseous reactants like ethene, pressure is a key variable. For the production of ethylbenzene, pressures are maintained to keep the reactants in the liquid phase. libretexts.org

The following table illustrates the effect of temperature on the yield of Friedel-Crafts acylation for related reactions.

| Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| m-Xylene | Benzoyl Chloride | 15% Fe₂O₃/HY | 80 | 89.6 | researchgate.net |

| m-Xylene | Benzoyl Chloride | 15% Fe₂O₃/HY | 90 | 97.3 | researchgate.net |

| m-Xylene | Benzoyl Chloride | 15% Fe₂O₃/HY | 100 | 93.2 | researchgate.net |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O | 40 | 85 | google.com |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O | 60 | 94 | google.com |

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is characterized by reactions at the carboxylic acid moiety and the aromatic ring. These transformations are crucial for the synthesis of various derivatives with potential applications in different fields of chemistry.

Oxidation Reactions and Mechanisms

The oxidation of arylacetic acids, a class of compounds to which this compound belongs, can lead to the formation of carbonyl compounds through oxidative decarboxylation. chemrevlett.com Various metal-catalyzed and photoredox-catalyzed methods have been developed for this transformation. chemrevlett.comnih.gov For instance, manganese and copper catalysts have been effectively used for the oxidative decarboxylation of arylacetic acids to their corresponding aldehydes and ketones. chemrevlett.com The reaction mechanism often involves the formation of a radical intermediate followed by decarboxylation and subsequent oxidation to the carbonyl product. chemrevlett.com

A plausible general mechanism for the photoredox-catalyzed oxidative decarboxylation involves the excitation of a photocatalyst, which then reduces an activated intermediate of the arylacetic acid. This leads to the formation of a carboxylic radical that undergoes decarboxylation to a benzyl (B1604629) radical. The benzyl radical is then quenched by an oxidant, such as oxygen, to yield the final carbonyl product. chemrevlett.com

Table 1: Examples of Oxidative Decarboxylation of Arylacetic Acids

| Catalyst/Conditions | Product Type | Reference |

| Ru(II) photoredox catalyst, blue light | Aryl aldehydes and ketones | chemrevlett.com |

| Mn(III) tetra(4-pyridyl)porphyrin | Aromatic aldehydes and ketones | chemrevlett.com |

| Cu(OAc)2, molecular oxygen | Benzaldehyde derivatives | chemrevlett.com |

| Ni-catalyzed, electrochemical, air | Carbonyls (aldehydes and ketones) | nih.gov |

Reduction Reactions of Carboxylic Acid Moieties

The carboxylic acid group of this compound can be reduced to a primary alcohol. chemistrysteps.combritannica.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemistrysteps.comncert.nic.inlibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. The initial step involves the deprotonation of the carboxylic acid by the hydride reagent, followed by the nucleophilic attack of a hydride ion on the carbonyl carbon. chemistrysteps.comlibretexts.org Subsequent workup with an acid yields the primary alcohol. chemistrysteps.com

Alternatively, borane (B79455) (BH₃) can also be used to reduce carboxylic acids to alcohols. chemistrysteps.com The mechanism with borane involves the formation of a boronic ester intermediate. chemistrysteps.com

Table 2: Common Reducing Agents for Carboxylic Acids

| Reducing Agent | Product | Notes | Reference |

| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Strong reducing agent, requires anhydrous conditions and acidic workup. | chemistrysteps.combritannica.comncert.nic.inlibretexts.org |

| Borane (BH₃) | Primary alcohol | Another effective reagent for this reduction. | chemistrysteps.com |

| Sodium borohydride (NaBH₄) | No reaction | Generally not strong enough to reduce carboxylic acids. | chemistrysteps.comncert.nic.inlibretexts.org |

Esterification Processes and Derivatives

Esterification is a fundamental reaction of carboxylic acids, and this compound can be readily converted to its corresponding esters. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This is a reversible equilibrium reaction, and to drive it towards the formation of the ester, either an excess of the alcohol is used, or the water produced is removed, often by azeotropic distillation. wikipedia.orggoogle.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, followed by deprotonation to yield the ester. masterorganicchemistry.com

For sterically hindered or acid-sensitive substrates, other methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. orgsyn.orgorganic-chemistry.orgorganic-chemistry.org This method proceeds under milder conditions. organic-chemistry.org

Table 3: Common Esterification Methods

| Method | Reagents | Key Features | Reference |

| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible, often requires excess alcohol or water removal. | wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Mild conditions, suitable for sterically hindered and acid-labile substrates. | orgsyn.orgorganic-chemistry.orgorganic-chemistry.org |

Decarboxylation Mechanisms

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). acs.org While simple carboxylic acids like butanoic acid are resistant to decarboxylation upon heating, certain structural features can facilitate this reaction. masterorganicchemistry.com For arylacetic acids, oxidative decarboxylation, as discussed in section 2.4.1, is a prominent pathway. chemrevlett.comnih.gov

Non-oxidative decarboxylation of arylacetic acids is less common but can be achieved under specific conditions. The mechanism often involves the formation of a carbanion intermediate upon loss of CO₂. The stability of this intermediate is crucial for the reaction to proceed.

The Barton decarboxylation is a radical-based method that can be applied to carboxylic acids. acs.org This involves the conversion of the carboxylic acid to a thiohydroxamate ester, which then undergoes radical-induced decomposition to lose CO₂ and generate an alkyl radical.

Cyclization Reactions for Heterocyclic Formation

The structure of this compound, with a butanoic acid chain attached to an aromatic ring, allows for intramolecular cyclization reactions to form heterocyclic compounds. Depending on the reaction conditions and reagents, different types of ring systems can be synthesized.

For instance, intramolecular Friedel-Crafts acylation can lead to the formation of a tetralone derivative. This reaction typically requires a strong acid catalyst, such as polyphosphoric acid or aluminum chloride, to promote the electrophilic attack of the acyl group onto the aromatic ring. The substitution pattern on the aromatic ring will direct the position of cyclization.

Furthermore, derivatives of this compound can be used as precursors for the synthesis of other heterocyclic systems. For example, if the butanoic acid chain contains other functional groups, a wider range of cyclization pathways becomes accessible, leading to the formation of lactones, lactams, or other heterocyclic structures. researchgate.netyoutube.com

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The 2,4-dimethylphenyl group in this compound is an activated aromatic ring due to the electron-donating effect of the two methyl groups. This makes it susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents (two methyl groups and the butanoic acid chain) will determine the position of the incoming electrophile. The methyl groups are ortho- and para-directing, while the alkyl chain is also weakly activating and ortho-, para-directing. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the activating groups, considering steric hindrance.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, bromination of 2,4-dimethylphenol (B51704), a related structure, yields various brominated products depending on the reaction conditions. rsc.org

Nucleophilic aromatic substitution on the aromatic ring of this compound is generally difficult as the ring is electron-rich and lacks strong electron-withdrawing groups. Such reactions typically require harsh conditions or the presence of a good leaving group at a suitable position.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2,4 Dimethylphenyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 4-(2,4-dimethylphenyl)butanoic acid, a combination of one-dimensional and two-dimensional NMR techniques is employed to unequivocally assign the proton and carbon signals and to understand the spatial relationships between atoms.

Proton (¹H) NMR for Structural Proton Environments

The ¹H NMR spectrum of this compound provides a map of the different proton environments within the molecule. Each unique proton or group of equivalent protons gives rise to a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integration value are indicative of its electronic environment and proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3', H-5', H-6' (Aromatic) | 6.9 - 7.1 | Multiplet | 3H |

| H-4 (CH₂) | 2.62 | Triplet | 2H |

| H-2 (CH₂) | 2.35 | Triplet | 2H |

| C-2' CH₃ (Aromatic) | 2.29 | Singlet | 3H |

| C-4' CH₃ (Aromatic) | 2.25 | Singlet | 3H |

| H-3 (CH₂) | 1.95 | Quintet | 2H |

| COOH | 12.0 (approx.) | Broad Singlet | 1H |

The aromatic protons on the dimethylphenyl ring are expected to appear in the downfield region (around 6.9-7.1 ppm) due to the deshielding effect of the aromatic ring current. The two methyl groups attached to the aromatic ring are predicted to be singlets, as they have no adjacent protons to couple with. The protons of the butyric acid side chain exhibit characteristic splitting patterns. The CH₂ group adjacent to the aromatic ring (H-4) and the CH₂ group adjacent to the carboxyl group (H-2) are expected to be triplets, each being coupled to the neighboring CH₂ group (H-3). The central CH₂ group (H-3) would appear as a quintet (or a more complex multiplet) due to coupling with the two adjacent CH₂ groups. The acidic proton of the carboxyl group is typically a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Since the natural abundance of the ¹³C isotope is low (about 1.1%), proton decoupling is typically used to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~179 |

| C-1' (Aromatic) | ~136 |

| C-2' (Aromatic) | ~135 |

| C-4' (Aromatic) | ~130 |

| C-6' (Aromatic) | ~129 |

| C-5' (Aromatic) | ~126 |

| C-3' (Aromatic) | ~125 |

| C-2 (CH₂) | ~34 |

| C-4 (CH₂) | ~31 |

| C-3 (CH₂) | ~27 |

| C-2' CH₃ (Aromatic) | ~21 |

| C-4' CH₃ (Aromatic) | ~19 |

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~179 ppm). The aromatic carbons have chemical shifts in the typical aromatic region (120-140 ppm), with the quaternary carbons (C-1', C-2', C-4') showing distinct shifts from the protonated carbons. The aliphatic carbons of the butanoic acid chain appear in the upfield region of the spectrum. The chemical shifts are influenced by their proximity to the electron-withdrawing carboxyl group and the aromatic ring. The two methyl carbons attached to the aromatic ring are expected to have the most upfield shifts among the sp² hybridized carbons.

Two-Dimensional NMR Techniques (COSY, HMBC) for Connectivity Assignments

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are essential for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the signals of H-2, H-3, and H-4, confirming the sequence of the butyric acid side chain. It would also help to resolve any overlapping signals in the aromatic region by showing which aromatic protons are adjacent to each other.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the connections between different parts of the molecule. For example, it would show a correlation between the protons of the C-4 methylene (B1212753) group and the aromatic carbons, as well as between the H-2 protons and the carbonyl carbon. The protons of the aromatic methyl groups would show correlations to the quaternary and protonated carbons of the aromatic ring, aiding in their definitive assignment.

Conformational Analysis via NMR Spectroscopic Data

The conformation of this compound in solution can be inferred from NMR data. The rotational freedom around the single bonds of the butanoic acid chain and the bond connecting the chain to the phenyl ring allows for various spatial arrangements. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of protons. For instance, NOE correlations between the H-4 protons and the protons of the ortho-methyl group (C-2' CH₃) would indicate a preferred orientation of the side chain relative to the aromatic ring. The coupling constants (J-values) between the protons on the side chain can also provide insights into the dihedral angles and the preferred staggered conformations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds.

Vibrational Mode Analysis of Functional Groups

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |

| C=C stretch (Aromatic) | 1600, 1475 | Medium |

| C-O stretch (Carboxylic Acid) | 1300 - 1200 | Medium |

| O-H bend (Carboxylic Acid) | 1440 - 1395 | Medium |

| C-H bend (Aromatic) | 900 - 675 | Strong |

The most prominent feature in the IR spectrum is the very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The sharpness and strength of the carbonyl (C=O) stretching absorption, typically around 1710 cm⁻¹, is another definitive feature of the carboxylic acid group. The spectrum also displays C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic side chain (below 3000 cm⁻¹). Aromatic C=C stretching vibrations appear as a pair of bands in the 1600-1475 cm⁻¹ region. Finally, the C-O stretching and O-H bending vibrations of the carboxylic acid group, as well as C-H bending vibrations for the substituted aromatic ring, provide further confirmation of the compound's structure.

Fourier-Transform Infrared (FTIR) Spectroscopic Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, a unique vibrational spectrum is generated, which serves as a molecular fingerprint. For this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its carboxylic acid and substituted aromatic ring moieties.

The analysis is typically performed using a technique such as a Potassium Bromide (KBr) wafer, where the sample is dispersed in a solid matrix. nih.gov The resulting spectrum is interpreted by assigning specific absorption peaks to the vibrational modes of the molecule's bonds. The key functional groups—the hydroxyl (-OH) and carbonyl (C=O) of the carboxylic acid, the C-H bonds of the alkyl chain and methyl groups, and the C=C bonds of the aromatic ring—all produce distinct and identifiable signals.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 2850-3000 | C-H stretch | Alkyl Chain & Methyl Groups |

| 1600-1620 & 1475-1500 | C=C stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about a compound's molecular weight and elemental composition and can elucidate its structure through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry for Molecular Ion Determination

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺•). chemguide.co.uk The m/z of this ion corresponds to the molecular weight of the compound.

For this compound, with a molecular formula of C₁₂H₁₆O₂, the expected molecular weight is approximately 192.25 g/mol . nih.gov Therefore, the EI mass spectrum should exhibit a molecular ion peak at an m/z value of 192. While aromatic compounds typically show strong molecular ion peaks due to their stable structure, the presence of the aliphatic carboxylic acid chain can make this ion somewhat unstable, potentially leading to a less intense peak. libretexts.orgmiamioh.edu

Fragmentation Pattern Analysis for Structural Features

The energetically unstable molecular ions generated during EI-MS often break apart into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments is predictable and provides a roadmap for deducing the molecule's structure.

For this compound, several key fragmentation pathways are anticipated:

Loss of Hydroxyl Radical: Cleavage of the O-H bond in the carboxylic acid group results in the loss of a hydroxyl radical (•OH, mass 17), producing a prominent [M-17]⁺ ion. miamioh.edu

Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the entire carboxyl group (•COOH, mass 45), leading to an [M-45]⁺ ion. libretexts.org

Benzylic Cleavage: The bond between the carbon atoms alpha and beta to the aromatic ring is susceptible to cleavage. This would result in the formation of a highly stable 2,4-dimethylbenzyl cation.

McLafferty Rearrangement: Carboxylic acids with gamma-hydrogens, such as this compound, can undergo a McLafferty rearrangement. miamioh.edu This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by cleavage of the bond between the alpha and beta carbons. This process results in the elimination of a neutral alkene and the formation of a characteristic fragment ion with m/z 60, corresponding to the enol form of acetic acid, [CH₂=C(OH)₂]⁺•. miamioh.edudocbrown.info

Table 2: Predicted EI-MS Fragmentation of this compound

| m/z Value | Ion Structure | Corresponding Loss |

|---|---|---|

| 192 | [C₁₂H₁₆O₂]⁺• | Molecular Ion ([M]⁺•) |

| 175 | [C₁₂H₁₅O]⁺ | •OH |

| 147 | [C₁₁H₁₅]⁺ | •COOH |

| 119 | [C₉H₁₁]⁺ | •CH₂CH₂COOH |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a molecule's exact mass and, consequently, its unambiguous elemental composition. nih.gov It can differentiate between molecules that have the same nominal mass but different chemical formulas.

For this compound, the exact mass can be calculated from the masses of its constituent atoms (¹²C, ¹H, ¹⁶O). This theoretical mass is then compared to the experimentally measured mass to confirm the elemental formula C₁₂H₁₆O₂. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ |

| Theoretical Exact Mass (Da) | 192.11503 |

| Measured Exact Mass (Da) | 192.115029749 nih.gov |

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) MS

This hyphenated technique combines the separation power of liquid chromatography (LC) with the soft ionization of electrospray ionization (ESI) and the high-resolution, accurate-mass capabilities of a Quadrupole Time-of-Flight (QTOF) mass spectrometer. lcms.cznih.gov ESI is a soft ionization method that typically generates protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. nih.gov

This approach is highly effective for analyzing compounds in complex mixtures. lcms.cz The LC separates the components, and the ESI-QTOF-MS provides the retention time, an accurate mass for the molecular ion (e.g., [C₁₂H₁₆O₂+H]⁺ at m/z 193.1223), and high-resolution fragmentation data (MS/MS) for structural confirmation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

In this compound, the primary chromophore is the 2,4-dimethylphenyl ring. The carboxylic acid group itself does not significantly absorb light in the standard UV range (200-400 nm). The substituted benzene (B151609) ring is expected to exhibit characteristic absorption bands resulting from π → π* electronic transitions. researchgate.net The presence of alkyl substituents on the benzene ring typically causes a small bathochromic (red) shift compared to unsubstituted benzene. science-softcon.de

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~215-225 | Primary (E₂-band) | Phenyl Ring (π → π*) |

Electronic Transitions and Aromatic Chromophore Analysis

A comprehensive analysis of the electronic transitions and the aromatic chromophore of this compound through UV-Vis spectroscopy is limited by the lack of available experimental data in peer-reviewed literature and spectral databases. The aromatic chromophore in this molecule is the 2,4-dimethylphenyl group. The electronic transitions would be expected to be of π → π* type, characteristic of the benzene ring. The substitution on the ring with two methyl groups (electron-donating) and a butanoic acid chain would be expected to influence the energy and intensity of these transitions.

Typically, the analysis would involve identifying the principal absorption bands and assigning them to specific electronic transitions within the molecule. The effect of solvent polarity on the position of these bands (solvatochromism) could provide further insight into the nature of the excited state. However, without access to the experimental UV-Vis spectrum, a detailed analysis and the creation of a data table for its electronic transitions are not possible at this time.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available information, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or scientific journals. Therefore, detailed experimental data on its solid-state structure, including molecular conformation, torsion angles, supramolecular interactions, and crystal packing, are not available. The following subsections describe the type of analysis that would be performed had the crystallographic data been available.

Molecular Conformation and Torsion Angle Analysis

A full conformational analysis from X-ray crystallography would provide precise data on bond lengths, bond angles, and, crucially, torsion angles within the this compound molecule. The key torsion angles would describe the orientation of the butanoic acid chain relative to the substituted phenyl ring and the conformation of the flexible alkyl chain.

Analysis of these angles would reveal the preferred three-dimensional shape of the molecule in the solid state. For instance, the torsion angle between the plane of the phenyl ring and the plane of the carboxylic acid group would be of significant interest. Due to the absence of a determined crystal structure, a data table of experimental torsion angles cannot be compiled.

Supramolecular Interactions and Crystal Packing Architectures

The study of the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal lattice. For this compound, the carboxylic acid group is a key functional group capable of forming strong hydrogen bonds. It would be expected that pairs of molecules would form centrosymmetric dimers through O-H···O hydrogen bonds between their carboxylic acid moieties.

Computational and Theoretical Investigations of 4 2,4 Dimethylphenyl Butanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. biointerfaceresearch.com It is used to investigate the electronic structure of molecules, predicting a wide range of properties based on the molecule's electron density. biointerfaceresearch.com Standard DFT calculations for organic molecules like 4-(2,4-Dimethylphenyl)butanoic acid often employ functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. biointerfaceresearch.comresearchgate.netscispace.comepa.gov

Quantum Mechanical Geometry Optimization and Molecular Structure Prediction

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. researchgate.net This process involves calculating the molecular energy at various geometries and finding the structure with the minimum energy. For this compound, this would reveal precise bond lengths, bond angles, and dihedral angles.

The key structural features include the planar dimethylphenyl ring, the flexible butanoic acid side chain, and the carboxylic acid group. Geometry optimization would clarify the preferred conformation of the butanoic acid chain relative to the aromatic ring. The results of such a calculation would be presented in a table of structural parameters.

Table 1: Predicted Structural Parameters for this compound (Note: The following values are illustrative, as specific published data for this molecule's optimized geometry is not available. They are based on general values for similar chemical bonds.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C=O (carbonyl) | ~1.21 Å |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C-C (aromatic) | ~1.40 Å | |

| C-C (alkyl chain) | ~1.54 Å | |

| Bond Angles | O=C-O (carboxyl) | ~123° |

| C-C-C (alkyl chain) | ~112° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A small energy gap suggests that the molecule is more reactive and easily excitable, whereas a large gap indicates high stability. mdpi.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO would likely be centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid.

Table 2: Predicted Frontier Molecular Orbital Energies (Note: These values are hypothetical examples to illustrate the output of an FMO analysis.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of "hyperconjugative" interactions, which are stabilizing charge-transfer events from a filled (donor) orbital to a nearby empty (acceptor) orbital. researchgate.net

For this compound, NBO analysis would quantify the delocalization of electron density from the π orbitals of the phenyl ring to the σ* antibonding orbitals of the alkyl chain, and the interactions involving the lone pairs on the oxygen atoms of the carboxylic acid group. These interactions are crucial for understanding the molecule's conformational stability and electronic distribution.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. rsc.org The map is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. rsc.org Green and yellow areas represent regions of neutral or intermediate potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen of the carboxylic acid due to its high electronegativity and lone pairs. The most positive potential (blue) would be located on the acidic hydrogen of the hydroxyl group, confirming its role as a proton donor. The dimethylphenyl ring would show a moderately negative potential due to its π-electron system.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. epa.gov By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. Comparing the theoretical and experimental spectra helps confirm the molecular structure and aids in the assignment of specific vibrational modes to observed spectral bands. biointerfaceresearch.comepa.gov

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, C-H stretches from the aromatic ring and methyl groups, and C-C stretching modes within the ring and alkyl chain.

Table 3: Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) (Note: Predicted values are illustrative. Experimental ranges are from general spectroscopic data for carboxylic acids.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3100 (broad) | 3300 - 2500 |

| C-H Stretch (Aromatic) | ~3050 | 3100 - 3000 |

| C-H Stretch (Alkyl) | ~2960 | 3000 - 2850 |

| C=O Stretch (Carbonyl) | ~1735 | 1760 - 1710 |

| C-C Stretch (Aromatic Ring) | ~1610, 1500 | 1600 - 1450 |

Molecular Dynamics (MD) Simulations

While DFT calculations are typically performed on a single, static molecule in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in a more realistic environment, such as in a water box. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, tracking their positions and velocities. researchgate.net

An MD simulation of this compound could be used to study its conformational dynamics, showing how the alkyl chain flexes and rotates. It would also provide a detailed picture of its solvation, revealing how water molecules arrange themselves around the hydrophobic phenyl ring and the hydrophilic carboxylic acid group. This information is invaluable for understanding the molecule's solubility and its interactions in a biological context.

Conformational Dynamics and Energy Landscape Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Computational methods allow for the exploration of these conformational possibilities and the identification of the most stable, low-energy structures.

Studies on related butanoic acid derivatives, such as 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, reveal significant conformational flexibility. mdpi.com This flexibility arises from rotation around key bonds, including the bond connecting the phenyl ring to the butanoic acid chain and the various single bonds within the chain itself. mdpi.com For instance, in a similar molecule, a notable twist is observed between the amide and phenyl groups, as indicated by a C(m)–N–C(p)–C(p) torsion angle of 138.2(2)°. mdpi.com The backbone of such molecules can also exhibit a "kinked" structure. mdpi.com

The conformational landscape of this compound would be influenced by the interplay of steric hindrance from the two methyl groups on the phenyl ring and the electronic interactions within the molecule. The exploration of its energy landscape would involve systematically rotating the flexible bonds and calculating the energy of each resulting conformation. This process identifies the global minimum energy conformation and other low-energy conformers that are likely to be populated at room temperature. Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological targets.

Solvent Effects and Solvation Dynamics

The surrounding environment, particularly the solvent, can significantly influence the conformation and properties of a molecule. Solvation dynamics studies investigate how solvent molecules arrange themselves around a solute and how this arrangement changes over time.

For carboxylic acids like this compound, the polarity of the solvent is a critical factor. rsc.org In polar solvents, hydrogen bonding between the carboxylic acid group and the solvent molecules would be a dominant interaction, potentially stabilizing more extended conformations. In nonpolar solvents, intramolecular interactions might become more significant, leading to more compact or folded structures.

Molecular dynamics (MD) simulations are a powerful tool to study solvent effects. rsc.org These simulations can model the dynamic behavior of the solute and solvent molecules, providing a detailed picture of the solvation shell and its impact on the solute's conformation. For instance, studies on benzoic acid have shown that the aspect ratio of its crystals can be manipulated by changing the solvent, with a decrease in aspect ratio observed as solvent polarity increases. rsc.org This highlights the profound effect of solvent on molecular assembly and macroscopic properties. rsc.org The choice of solvent can also affect reaction rates; for example, the oxidation of 4-oxo-4-phenyl butanoic acid is influenced by the dielectric constant of the solvent medium. derpharmachemica.com

Intermolecular Association Studies

Carboxylic acids are well-known for their ability to form strong intermolecular hydrogen bonds, leading to the formation of dimers and other higher-order aggregates. In the case of this compound, the carboxylic acid group can participate in hydrogen bonding to form a characteristic head-to-head dimer.

X-ray crystallography studies of related compounds have revealed the formation of supramolecular structures through such interactions. mdpi.com For example, in the crystal structure of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, supramolecular tapes are formed through both carboxylic acid-O–H···O(carbonyl) and amide-N–H···O(amide) hydrogen bonds. mdpi.com The specific packing arrangement can be influenced by the substituents on the aromatic ring. While some related structures form similar supramolecular chains, others can adopt distinct packing motifs, such as forming an eight-membered {…OCOH}₂ synthon. mdpi.com

Computational studies can be used to predict the strength and geometry of these intermolecular interactions. By calculating the interaction energies of different dimer and aggregate configurations, it is possible to determine the most stable association patterns. This information is valuable for understanding the solid-state structure of the compound and its behavior in solution at higher concentrations.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical properties (QSPR) or biological activities (QSAR). researchgate.net These models are valuable tools in drug discovery and materials science for predicting the properties of new, unsynthesized compounds. researchgate.net

Prediction of Chemical and Reactivity Parameters

QSPR models can be developed to predict a wide range of chemical and reactivity parameters for this compound. These parameters, often calculated using quantum chemical methods, provide insights into the molecule's stability, reactivity, and electronic characteristics.

Key parameters that can be predicted include:

Molecular weight: 192.25 g/mol nih.gov

XLogP3: 2.8 nih.gov

Hydrogen Bond Donor Count: 1 nih.gov

Hydrogen Bond Acceptor Count: 2 nih.gov

Rotatable Bond Count: 4 nih.gov

Topological Polar Surface Area: 37.3 Ų nih.gov

Density Functional Theory (DFT) is a commonly used method to calculate these parameters. biointerfaceresearch.com For instance, studies on other butanoic acid derivatives have used DFT at the B3LYP/6-31+G(d) level of theory to optimize geometries and calculate electronic properties. biointerfaceresearch.com Such calculations can also predict spectroscopic properties like IR and NMR spectra, which can then be compared with experimental data for validation. biointerfaceresearch.com

Ligand-Receptor Docking Studies of Related Butanoic Acid Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or DNA. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. researchgate.netnih.gov

The general procedure for a docking study involves:

Obtaining the 3D structures of the ligand and the receptor.

Defining a binding site on the receptor.

Using a scoring function to evaluate different binding poses of the ligand in the receptor's active site. nih.gov

Analyzing the top-ranked poses to understand the key intermolecular interactions. nih.gov

For this compound, the dimethylphenyl group would likely engage in hydrophobic interactions within a receptor's binding pocket, while the carboxylic acid group could form hydrogen bonds or electrostatic interactions with polar amino acid residues.

Quantum Chemical Computations for Electronic and Optical Properties

Quantum chemical computations offer a powerful means to investigate the electronic structure and optical properties of molecules. iaea.org These calculations can provide detailed information about molecular orbitals, electron density distribution, and electronic transitions, which are fundamental to understanding a molecule's reactivity and its interaction with light.

For this compound, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict its electronic and optical properties. biointerfaceresearch.com DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

TD-DFT calculations can be used to predict the electronic absorption spectrum of the molecule, providing information about the wavelengths of light it absorbs and the nature of the corresponding electronic transitions (e.g., n-π* or π-π* transitions). mdpi.com For example, in a related compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, UV-Vis absorptions were observed at 259.0, 209.0, and 191.0 nm and attributed to n-π(C=O), π-π(C=O), and π-π*(C=C) transitions, respectively. mdpi.com

These computational approaches have been successfully applied to a wide range of organic molecules, and the theoretical results often show good agreement with experimental data. biointerfaceresearch.com Such studies provide a deeper understanding of the fundamental properties of this compound and can guide the design of new materials with specific electronic and optical characteristics.

Kinetics and Mechanistic Studies of Reactions Involving 4 2,4 Dimethylphenyl Butanoic Acid

Elucidation of Reaction Pathways and Elementary Steps

The elucidation of reaction pathways for a compound like 4-(2,4-Dimethylphenyl)butanoic acid would involve a systematic investigation into the sequence of elementary steps that transform reactants into products. A common approach is to study the compound's behavior under various reaction conditions, such as oxidation or cyclization, to identify the key transformations.

For instance, in oxidation reactions, a probable pathway would involve the initial attack on the butanoic acid chain or the aromatic ring, depending on the oxidant and reaction conditions. The study of the oxidation of analogous compounds, such as 4-oxo-4-phenylbutanoic acid, reveals that the reaction can proceed through the formation of an enol intermediate, which is then attacked by the oxidizing species. smolecule.com The identification of reaction products is a crucial first step. For example, in the oxidation of a similar compound, 3',4'-dimethylphenyl butanoic acid, the sole oxidation product was identified as 3,4-dimethylbenzoic acid, indicating that the reaction pathway involves the cleavage of the butanoic acid side chain.

The reaction of this compound can also be initiated through common organic reactions. For example, Friedel-Crafts acylation, a method used for its synthesis, involves the acylation of 2,4-dimethylphenol (B51704) with butyric anhydride (B1165640) in the presence of a Lewis acid catalyst. Another synthetic route is the Grignard reaction, where a Grignard reagent derived from 2,4-dimethylphenyl bromide reacts with butyric acid. Understanding these synthesis pathways provides insight into the reactivity of the compound and potential side reactions.

Kinetic Rate Law Determination and Temperature Dependence

A fundamental aspect of understanding a reaction's mechanism is the determination of its rate law, which mathematically expresses the relationship between the reaction rate and the concentration of reactants. For a hypothetical reaction involving this compound, the rate law would be determined by systematically varying the concentrations of the acid and other reactants while monitoring the reaction rate.

Studies on the oxidation of 4-oxo-4-phenylbutanoic acid have shown the reaction to be first order with respect to the oxidant, the substrate, and the hydrogen ion concentration. smolecule.com This means the rate is directly proportional to the concentration of each of these species. A similar experimental design would be employed for this compound.

The effect of temperature on the reaction rate is described by the Arrhenius equation, which provides the activation energy (Ea) for the reaction. By conducting the reaction at different temperatures, a plot of the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) can be generated. The slope of this plot is equal to -Ea/R, where R is the gas constant.

Table 1: Hypothetical Temperature Dependence Data for a Reaction of this compound

| Temperature (K) | Rate Constant, k (s⁻¹) |

| 298 | 0.0025 |

| 308 | 0.0052 |

| 318 | 0.0105 |

| 328 | 0.0208 |

This table is illustrative and based on typical data for similar reactions.

From such data, the activation energy can be calculated, providing a quantitative measure of the energy barrier that must be overcome for the reaction to occur.

Investigation of Catalytic Mechanisms

The rates of reactions involving this compound can often be enhanced by the use of catalysts. Investigating the mechanism of catalysis is crucial for optimizing reaction conditions and understanding the role of the catalyst.

For instance, acid catalysis is common in reactions involving carboxylic acids. In the oxidation of 4-oxo-4-phenylbutanoic acid, the reaction is catalyzed by hydrogen ions. The proposed mechanism involves the protonation of the oxidant, making it a more potent oxidizing agent. Similarly, transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, can be used to functionalize derivatives of this compound. The catalytic cycle for such reactions would involve steps like oxidative addition, transmetalation, and reductive elimination.

Biocatalysis, using enzymes like lipases, offers a green alternative for reactions such as esterification. Candida antarctica lipase (B570770) B (CAL-B) has been shown to effectively catalyze the transesterification of related esters, achieving high conversion rates under mild conditions. The mechanism of enzymatic catalysis typically involves the formation of an enzyme-substrate complex, followed by the catalytic transformation and release of the product.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide strong evidence for a proposed reaction mechanism. While often transient and present in low concentrations, various spectroscopic and trapping techniques can be employed for their identification.

In the oxidation of 4-oxo-4-phenylbutanoic acid by Cr(VI) reagents, the retardation of the reaction rate by the addition of Mn(II) suggests the involvement of a Cr(IV) intermediate. smolecule.com The Mn(II) ion is known to reduce Cr(IV) to Cr(III), thus interfering with the reaction pathway. smolecule.com Free radical intermediates can be tested for by conducting the reaction in the presence of a radical scavenger like acrylonitrile; the absence of polymerization indicates that free radicals are not involved. smolecule.com

For reactions involving this compound, techniques such as NMR, ESR (for radical intermediates), and mass spectrometry could be used to identify and characterize transient species.

Transition State Theory Applications

Transition state theory provides a framework for understanding reaction rates based on the properties of the activated complex, or transition state. This theory assumes a quasi-equilibrium between the reactants and the transition state. The rate of the reaction is then determined by the rate at which the transition state complex decomposes to form the products.

The Eyring equation, derived from transition state theory, relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is composed of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k is the rate constant

k_B is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

By measuring the temperature dependence of the reaction rate, the activation parameters (ΔH‡ and ΔS‡) can be determined. These parameters provide insight into the nature of the transition state. For example, a negative entropy of activation suggests a more ordered transition state compared to the reactants, which is common in bimolecular reactions where two molecules come together to form the activated complex.

Computational chemistry methods can also be used to model the potential energy surface of a reaction and calculate the structure and energy of the transition state. This theoretical approach complements experimental studies and can provide detailed insights into the reaction mechanism at a molecular level.

Stereochemistry and Chiroptical Properties of 4 2,4 Dimethylphenyl Butanoic Acid Analogues

Chirality and Enantiomerism in Substituted Butanoic Acids

Chirality is a fundamental geometric property in chemistry where a molecule or ion, known as a chiral molecule, is non-superimposable on its mirror image. wikipedia.org These non-superimposable mirror images are called enantiomers. wikipedia.org Enantiomers possess identical chemical and physical properties in an achiral environment, but they exhibit different behaviors when interacting with other chiral substances or with plane-polarized light. wikipedia.org

The source of chirality in many organic molecules is the presence of a stereogenic center, most commonly a carbon atom bonded to four different groups. wikipedia.org In substituted butanoic acids, such as analogues of 4-(2,4-Dimethylphenyl)butanoic acid, chirality can arise from substitution along the four-carbon chain. For instance, if a substituent is introduced at the C2 or C3 position of the butanoic acid chain, that carbon atom can become a chiral center, leading to the existence of two enantiomers (R and S configurations). An organic compound with a single stereogenic carbon is always chiral. wikipedia.org

The spatial arrangement of the groups attached to the chiral center determines the molecule's configuration. mlsu.ac.in These distinct three-dimensional arrangements give rise to enantiomers, which are stereoisomers that are mirror images of each other. youtube.com

Diastereomeric Relationships in Complex Systems

When a molecule contains more than one chiral center, the number of possible stereoisomers increases. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2n. libretexts.org These stereoisomers can be classified as either enantiomers or diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orglibretexts.org

This situation can be illustrated with substituted butanoic acids containing two chiral centers, such as 2,3-dihydroxybutanoic acid. chemconnections.orgchegg.com This molecule has chiral centers at C2 and C3, resulting in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). libretexts.org The relationship between these isomers is as follows:

(2R,3R) and (2S,3S) are enantiomers (non-superimposable mirror images).

(2R,3S) and (2S,3R) are also enantiomers.

The relationship between any other pair, for example, (2R,3R) and (2R,3S), is diastereomeric. Diastereomers have different configurations at one or more, but not all, of the chiral centers. libretexts.orgchegg.com

Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation using techniques like crystallization or chromatography. mlsu.ac.inlibretexts.org

| Stereoisomer Relationship | Definition | Example with 2,3-Dihydroxybutanoic acid |

| Enantiomers | Stereoisomers that are non-superimposable mirror images. | (2R,3R) and (2S,3S) |

| Diastereomers | Stereoisomers that are not mirror images of each other. | (2R,3R) and (2R,3S) |

Optical Activity and Chiroptical Spectroscopy

Chiral molecules are optically active, meaning they can rotate the plane of polarized light. Enantiomers rotate light by equal amounts but in opposite directions. Chiroptical spectroscopy techniques measure this differential interaction with circularly polarized light and are powerful tools for studying chiral molecules. nih.gov

Electronic Circular Dichroism (ECD) Spectral Analysis

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org It is a form of absorption spectroscopy that provides information about the stereochemistry of chiral compounds. nih.govijfmr.com